molecular formula C9H16N2S B1250798 2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]dec-2-ene CAS No. 138300-72-8

2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]dec-2-ene

カタログ番号: B1250798
CAS番号: 138300-72-8
分子量: 184.30 g/mol
InChIキー: VGGGBQVTSUMURJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]dec-2-ene (CAS 138300-72-8) is a high-purity spirocyclic compound with a molecular formula of C9H16N2S and a molecular weight of 184.3 g/mol. This chemical is provided with a purity of 95%+ and is intended for Research Use Only (RUO), strictly for laboratory research applications and not for diagnostic, therapeutic, or personal use. Spiro compounds like this one are polycyclic structures where two rings share a single carbon atom (the spiro atom), resulting in rigid, three-dimensional scaffolds that are highly valuable in medicinal chemistry . These structures are considered bioisosteres that can significantly improve the water solubility, lipophilicity, and overall ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of lead molecules, thereby facilitating the drug development process . This specific spirocyclic scaffold is a key intermediate and building block in pharmaceutical research, particularly in the exploration of treatments for central nervous system (CNS) disorders . Research into structurally related compounds has shown potential for the treatment of conditions such as Alzheimer's disease, cognitive disorders, and schizophrenia . The compound serves as a critical precursor for the synthesis of more complex molecules that act on muscarinic acetylcholine receptors, which are validated targets for cognitive enhancement and the treatment of Alzheimer's disease . Its defined structure, represented by the SMILES notation CN1CCC2(CN=C(C)S2)CC1, allows for precise chemical modification and structure-activity relationship (SAR) studies . Researchers utilize this compound to develop novel potent and selective receptor modulators, making it an invaluable tool for advancing drug discovery programs focused on neurological and psychiatric diseases .

特性

CAS番号

138300-72-8

分子式

C9H16N2S

分子量

184.30 g/mol

IUPAC名

2,8-dimethyl-1-thia-3,8-diazaspiro[4.5]dec-2-ene

InChI

InChI=1S/C9H16N2S/c1-8-10-7-9(12-8)3-5-11(2)6-4-9/h3-7H2,1-2H3

InChIキー

VGGGBQVTSUMURJ-UHFFFAOYSA-N

SMILES

CC1=NCC2(S1)CCN(CC2)C

正規SMILES

CC1=NCC2(S1)CCN(CC2)C

同義語

1-methylpiperidine-4-spiro-(2'-methylthiazoline)
AF 150(S)
AF-150(S)

製品の起源

United States

準備方法

Thiazoline Ring Formation via Cyclocondensation

A common approach involves cyclizing a diamine precursor with a sulfur source. For example, reacting 2-methylpiperidine-4-amine with thiocarbonyl derivatives under acidic conditions generates the thiazoline ring. The reaction proceeds via nucleophilic attack of the amine on the thiocarbonyl electrophile, followed by intramolecular cyclization.

Representative Reaction:

2-Methylpiperidine-4-amine+CS2HClThiazoline intermediateSpirocyclization\text{2-Methylpiperidine-4-amine} + \text{CS}_2 \xrightarrow{\text{HCl}} \text{Thiazoline intermediate} \rightarrow \text{Spirocyclization}

This method requires precise control of stoichiometry to avoid over-alkylation. Yields range from 45–60% in small-scale syntheses.

Ring-Closing Metathesis (RCM)

Patents describe using Grubbs catalysts to form the spirocyclic skeleton from diene precursors. For instance, a diallylamine derivative undergoes RCM to generate the eight-membered ring, followed by sulfur incorporation via thiol-ene coupling. While efficient, this route demands expensive catalysts and inert conditions, limiting industrial applicability.

Industrial-Scale Synthesis

VGS Synthesis Pvt. Ltd. developed a cost-effective multi-step process for kilogram-scale production:

Step Description Conditions Yield
1Preparation of 4-methylpiperidine-2-thioneThiourea, HCl, reflux82%
2Spirocyclization with 1,4-dibromopentaneKOH, EtOH, 70°C67%
3N-MethylationCH3_3I, K2_2CO3_3, DMF78%
4CrystallizationEthyl acetate/hexane95% purity

This route emphasizes atom economy and avoids chromatographic purification, reducing production costs by 40% compared to earlier methods.

Stereochemical Considerations

The synthesis of AF150(S) involves a chiral center at position 3. Patent US7439251B2 highlights the risk of racemization during amide bond formation, which is mitigated using bulky bases like DIPEA to suppress base-catalyzed epimerization. Enantiomeric excess (ee) exceeds 98% when employing (R)-BINOL-derived catalysts during the cyclization step.

Alternative Routes and Emerging Technologies

Visible-Light-Mediated Synthesis

A photochemical approach adapted from Figshare’s aza Paternò-Büchi reaction enables spirocycle formation without metal catalysts. While demonstrated for oxa-analogues, replacing the oxygen source with sulfur donors (e.g., thioamides) could yield the target compound. Initial trials show 30–40% conversion, necessitating further optimization.

Enzymatic Desulfurization

Recent advances employ sulfurtransferases to introduce the thia-moiety in aqueous media. Pilot studies achieved 50% yield using immobilized enzymes, though scalability remains challenging.

Analytical Characterization

Critical quality attributes are verified via:

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 MeOH/H2_2O)

  • MS (ESI+) : m/z 185.1 [M+H]+^+

  • X-ray Crystallography : Confirms spirocyclic geometry (CCDC deposition 10176415)

作用機序

類似の化合物との比較

AF150(S)は、AF102BやAF267Bなどの他のM1ムスカリン性アゴニストと頻繁に比較されます。これらの化合物は、アルツハイマー病に対する同様の神経栄養特性と治療の可能性を共有しています。 AF150(S)は、経口投与後の血漿よりも脳に対する高いバイオアベイラビリティと顕著な選択性という点でユニークです。これにより、AF150(S)は、治療薬としてさらに開発するための有望な候補となります。

類似化合物との比較

AF150(S) is often compared with other M1 muscarinic agonists, such as AF102B and AF267B . These compounds share similar neurotrophic properties and therapeutic potential for Alzheimer’s disease. AF150(S) is unique in its high bioavailability and remarkable preference for the brain over plasma following oral administration . This makes AF150(S) a promising candidate for further development as a therapeutic agent.

生物活性

2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]dec-2-ene (CAS No. 138300-72-8) is a compound of increasing interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC9H16N2S
Molecular Weight184.3 g/mol
Boiling Point266.3 ± 40.0 °C (Predicted)
Density1.19 ± 0.1 g/cm³ (Predicted)
pKa11.07 ± 0.40 (Predicted)

These properties suggest that the compound is stable under standard conditions and may exhibit interesting interactions in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of thiadiazoles, which share structural similarities with this compound, have demonstrated significant activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. The compound has been evaluated for its ability to scavenge free radicals using methods such as the DPPH assay and FRAP (Ferric Reducing Antioxidant Power) assay. While specific data for this compound is limited, related compounds have shown promising results with high radical scavenging capabilities .

Potential Therapeutic Applications

The compound has been explored for its potential as a muscarinic receptor agonist, particularly targeting the M1 muscarinic acetylcholine receptor, which is implicated in cognitive functions and neurodegenerative diseases like Alzheimer’s . This suggests that this compound may have therapeutic implications in treating cognitive disorders.

Case Studies

  • Cognitive Enhancement : A study investigating the effects of muscarinic agonists on cognitive function found that compounds similar to this compound improved memory retention in animal models . This supports the hypothesis that targeting muscarinic receptors can enhance cognitive performance.
  • Antimicrobial Efficacy : A comparative study on various thiadiazole derivatives demonstrated that certain structural modifications significantly enhanced antimicrobial activity against resistant strains of bacteria . Although direct studies on this specific compound are needed, these findings indicate a promising avenue for research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]dec-2-ene?

  • Methodological Answer : The synthesis typically involves cyclization reactions under reflux conditions. For example, a related spiro compound (AF710B) was synthesized via a multi-step procedure starting with a thia-diazaspiro intermediate, followed by chiral resolution using HPLC to isolate enantiomers . Key steps include:

  • Reaction Optimization : Use of sodium acetate and glacial acetic acid as catalysts to facilitate cyclization (observed in analogous spiro compounds) .
  • Purification : Column chromatography or recrystallization from ethanol to isolate the pure product .

Q. What analytical techniques are critical for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR identify substituents and confirm spiro ring formation (e.g., δ 2.62 ppm for N-CH3 in a related compound) .
  • X-ray Crystallography : SHELX software is widely used to resolve spiro ring puckering and confirm stereochemistry .
  • Mass Spectrometry (EI-MS) : Determines molecular weight (e.g., m/z 803 for a structurally similar compound) .

Advanced Research Questions

Q. How does chiral resolution impact the pharmacological profile of this compound derivatives?

  • Methodological Answer : Enantiomers can exhibit distinct biological activities. For AF710B, chiral separation via HPLC (>99.5% enantiomeric excess) revealed that the (−)-enantiomer showed potent M1/σ1 receptor agonism, critical for Alzheimer’s disease models. Key considerations:

  • Separation Techniques : Use of chiral stationary phases (e.g., Chiralpak AD-H column) .
  • Activity Validation : Radioligand binding assays (e.g., σ1 receptor affinity tests) to correlate stereochemistry with efficacy .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins like σ1 receptors. For AF710B, the spiro ring’s puckering (quantified via Cremer-Pople coordinates) influences binding pocket compatibility .
  • QSAR Analysis : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity using descriptors like logP and polar surface area .

Q. How should researchers address contradictory data in biological activity studies of this compound?

  • Methodological Answer : Contradictions often arise from structural variations or assay conditions. For example:

  • Substituent Effects : Compare AF710B (2,8-dimethyl) with analogs like 3-ethoxy derivatives; minor changes can drastically alter enzyme inhibition (e.g., PTP1B vs. σ1 receptors) .
  • Assay Validation : Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm binding kinetics .

Key Notes for Experimental Design

  • Synthetic Challenges : Spiro ring formation requires strict control of reaction time and temperature to avoid byproducts like open-chain intermediates .
  • Analytical Pitfalls : Ring puckering (e.g., Cremer-Pople parameters) must be resolved via X-ray crystallography, as NMR alone may not distinguish conformers .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。